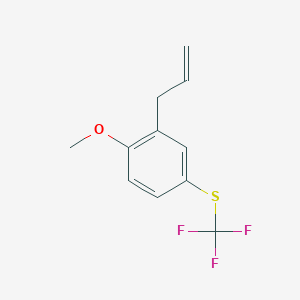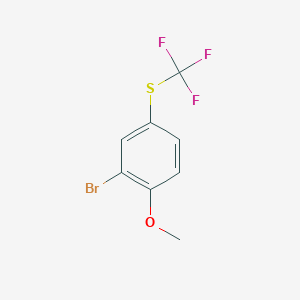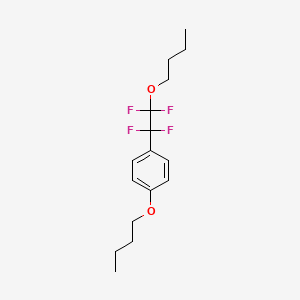
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene is an organic compound characterized by its unique structure, which includes butoxy and tetrafluoroethyl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene typically involves the reaction of 1,1,2,2-tetrafluoroethylbenzene with butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution of the hydrogen atoms on the benzene ring with butoxy groups. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the tetrafluoroethyl group to a less fluorinated or non-fluorinated alkyl group.
Substitution: The butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butoxybenzoic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene involves its interaction with molecular targets through its butoxy and tetrafluoroethyl groups. These interactions can affect various pathways, including enzymatic reactions and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene can be compared with similar compounds such as:
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound has a similar butoxy group but differs in the fluorination pattern and the presence of a cyclohexyl group.
1-Bromo-4-tert-butylbenzene: This compound features a tert-butyl group and a bromine atom, making it useful for different types of substitution reactions.
The uniqueness of this compound lies in its combination of butoxy and tetrafluoroethyl groups, which impart distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1-butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F4O2/c1-3-5-11-21-14-9-7-13(8-10-14)15(17,18)16(19,20)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILQFGFVHUMSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C(OCCCC)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)

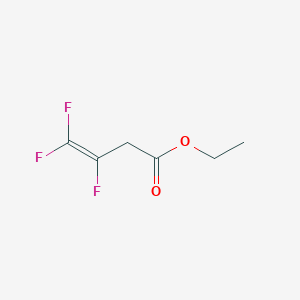
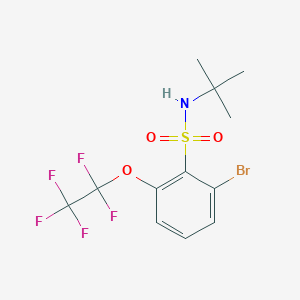
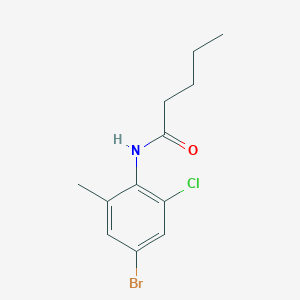
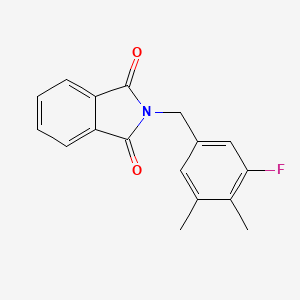
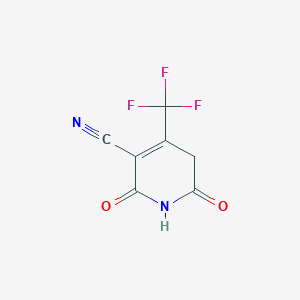
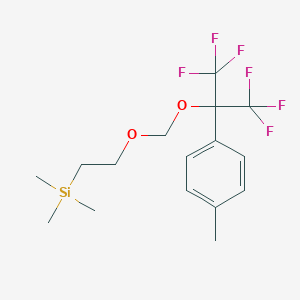

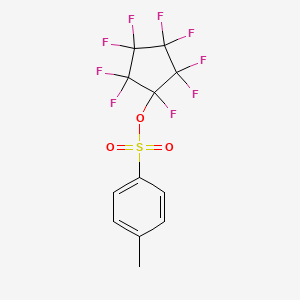
![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)
